molecular formula C19H21N3O2S B12516157 1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- CAS No. 651336-01-5

1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-

Cat. No.: B12516157
CAS No.: 651336-01-5
M. Wt: 355.5 g/mol
InChI Key: UOOGITRKBNFJKE-UHFFFAOYSA-N
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Description

1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Properties

CAS No.

651336-01-5

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(pyrrolidin-3-ylmethyl)indazole

InChI

InChI=1S/C19H21N3O2S/c1-14-6-8-16(9-7-14)25(23,24)19-17-4-2-3-5-18(17)22(21-19)13-15-10-11-20-12-15/h2-9,15,20H,10-13H2,1H3

InChI Key

UOOGITRKBNFJKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C3=CC=CC=C32)CC4CCNC4

Origin of Product

United States

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